N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 2- (4- [4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo [d]imidazole-4-carboxamide .
Synthesis Analysis
The synthesis of this compound involves the design and characterization of a series of 2- (4- [4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo [d]imidazole-4-carboxamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
- Application : The compound has been designed as a novel and effective PARP-1 inhibitor. Specifically, derivatives containing a furan ring (e.g., compound 14p) exhibit strong inhibitory effects on PARP-1 enzyme activity, with an IC50 value of 0.023 μM. This potency is comparable to that of Olaparib, a clinically approved PARP inhibitor .
- Application : The same derivatives (14p and 14q) that inhibit PARP-1 also exhibit antiproliferative effects specifically in BRCA-1 deficient cells (MDA-MB-436). These compounds are inactive in wild-type cells (MCF-7), indicating high selectivity and targeting .
- Application : Researchers have explored the SAR of substituents in the hydrophobic pocket (AD binding sites) of this compound. Introduction of strong electronegative groups (such as the furan ring) or halogen atoms in the side chain of benzimidazole improves inhibitory activity. This strategy could guide further research .
- Application : Researchers used molecular docking to explore the binding mode of compound 14p with PARP-1. Hydrogen bonding was found to be essential for PARP-1 inhibition activity .
Poly ADP-Ribose Polymerase (PARP) Inhibition
BRCA-1 Deficient Cell Inhibition
Structure-Activity Relationship (SAR) Studies
Molecular Docking Studies
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The inhibition of PARP-1 leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells that are deficient in certain DNA repair pathways .
Pharmacokinetics
The compound’s effectiveness against parp-1 suggests it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage and subsequent cell death . This makes the compound potentially useful in the treatment of certain types of cancer .
Eigenschaften
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-13(26)24-9-11-25(12-10-24)20(28)16-7-8-17-18(16)22-21(30-17)23-19(27)14-3-5-15(29-2)6-4-14/h3-6,16H,7-12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBSUJKJNRTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.